N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-25-11-5-6-12(14(10-11)26-2)21-16(24)13-4-3-8-22(13)9-7-15(23)17(18,19)20/h5-7,9-10,13H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDCKVHGLWCPRY-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide (CAS Number: 1009703-96-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19F3N2O4
- Molecular Weight : 372.344 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:
- Bacterial Inhibition : A related compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action : The mechanism involves inhibition of bacterial RNA polymerase (RNAP), which is critical for bacterial transcription and survival. Molecular docking studies have shown that these compounds interact with the switch region of RNAP, disrupting its function .
Cytotoxicity
While exhibiting antimicrobial properties, some derivatives have also shown cytotoxic effects against human cell lines. For example, compound 7b from a related study had an IC50 value of 18.5 ± 1.89 μM against LO2 liver cells . This dual activity suggests potential for further development in therapeutic applications.
Study on Dithiolopyrrolone Derivatives
A study focused on synthesizing novel N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives highlighted the biological evaluation of these compounds. The findings revealed:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7b | 0.125 - 2 | MRSA |
| 7b | 19.4 ± 1.3 | E. coli RNAP |
This table summarizes the effectiveness of the most promising compound against various bacterial strains .
Comparative Biological Activity
In comparison to other known antimicrobial agents, the derivatives of this compound showed competitive efficacy:
| Agent | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 7b | 0.125 - 2 | Antibacterial |
| Streptomycin | 0.5 - 8 | Antibacterial |
| Nystatin | 0.25 - 16 | Antifungal |
This comparative analysis underscores the potential of this compound as a lead structure in antibiotic development .
Comparison with Similar Compounds
Structural Analogues from Neuropeptide FF Receptor Antagonist Studies
describes pyrrolidine-2-carboxamide derivatives designed as neuropeptide FF (NPFF) receptor antagonists. Key examples include:
Key Observations :
Pharmacologically Active Pyrrolidine Carboxamides
highlights compounds with pyrrolidine carboxamide cores and aryl substitutions, such as:
Comparison :
- The 2,4-dimethoxyphenyl group in the target compound aligns with SSR149415’s sulfonyl-linked dimethoxy moiety, critical for receptor affinity. However, the absence of a sulfonyl group in the target may reduce polar interactions.
- The trifluoro-3-oxobut-1-enyl substituent introduces a unique electrophilic site absent in these analogs, which could influence metabolic stability or covalent binding .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yields and purity?
Answer:
Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain 0–5°C during enone formation to prevent side reactions (e.g., isomerization) .
- Solvent Choice : Use anhydrous acetonitrile or dichloromethane to stabilize intermediates and minimize hydrolysis .
- Catalysts : Employ triethylamine to deprotonate intermediates and accelerate carboxamide coupling .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column effectively isolates the product from byproducts (e.g., unreacted fluorophenyl precursors) .
Basic: Which spectroscopic and crystallographic techniques confirm the stereochemistry and functional group arrangement?
Answer:
- Nuclear Magnetic Resonance (NMR) : NMR identifies trifluoromethyl group environments, while NMR resolves pyrrolidine ring conformation and enone geometry .
- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refines the E-configuration of the enone moiety and verifies hydrogen bonding between the carboxamide and methoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., m/z 408.12 for [M+H]) and detects fragmentation patterns unique to the trifluoro-oxobut-1-enyl group .
Basic: How do the methoxy and trifluoromethyl groups influence the compound’s reactivity in nucleophilic additions?
Answer:
- Methoxy Groups : The electron-donating 2,4-dimethoxyphenyl moiety activates the carboxamide toward nucleophilic attack at the carbonyl carbon .
- Trifluoromethyl Group : The electron-withdrawing effect of the -CF group stabilizes the enone system, directing regioselective additions (e.g., Michael additions at the β-carbon) .
- Experimental Validation : Monitor reactions via thin-layer chromatography (TLC) and quench aliquots for NMR to track trifluoromethyl group integrity .
Advanced: How can computational modeling predict the compound’s conformational stability and binding interactions?
Answer:
- Density Functional Theory (DFT) : Calculate energy minima for pyrrolidine ring puckering and enone torsion angles, comparing results with X-ray data .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational flexibility under physiological conditions .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on hydrogen bonding between the carboxamide and active-site residues .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives/negatives .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may confound activity readings .
- Structural Analog Comparison : Benchmark against analogs (e.g., 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide) to isolate substituent-specific effects .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) to identify labile sites (e.g., enone hydrolysis at pH < 3) .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, necessitating low-temperature storage (-20°C) for long-term stability .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation of the trifluoro-oxobut-1-enyl group under UV light, requiring amber vials for storage .
Advanced: What methodologies enable structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog Synthesis : Replace the 2,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl rings to assess electronic effects on target binding .
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify conserved interaction motifs (e.g., hydrogen bonds with the carboxamide) .
- In Silico Mutagenesis : Use Schrödinger’s SiteMap to predict binding affinity changes upon substituting the trifluoromethyl group with -CH or -Cl .
Advanced: How can cryo-electron microscopy (cryo-EM) complement X-ray data for studying ligand-target complexes?
Answer:
- Flexible Binding Pockets : Cryo-EM resolves dynamic interactions in large targets (e.g., G protein-coupled receptors) where X-ray crystallography fails to capture full conformational ensembles .
- Low-Resolution Refinement : Integrate cryo-EM density maps with SHELX-refined ligand coordinates to improve model accuracy .
- Validation : Cross-validate ligand poses using hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm binding-induced conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
